molecular formula C11H16N2 B13589713 2-Methyl-5-(piperidin-2-yl)pyridine

2-Methyl-5-(piperidin-2-yl)pyridine

Cat. No.: B13589713
M. Wt: 176.26 g/mol
InChI Key: VYGTYEJVJKDUGQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features both pyridine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(piperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(piperidin-2-yl)pyridine is unique due to its combined pyridine and piperidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h5-6,8,11-12H,2-4,7H2,1H3

InChI Key

VYGTYEJVJKDUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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